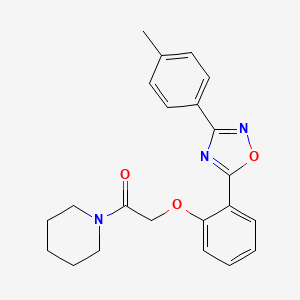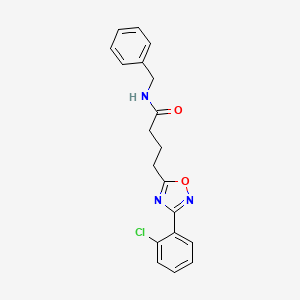
2-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzamide is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzamide involves the inhibition of specific enzymes and signaling pathways. This compound can inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in regulating gene expression. Moreover, this compound can also inhibit the activity of certain proteins such as STAT3, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
Studies have shown that 2-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzamide can induce apoptosis in cancer cells by altering the expression of specific genes and proteins. This compound can also inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. Moreover, this compound has been found to have anti-inflammatory properties, and it can inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzamide in lab experiments is its potential as a therapeutic agent for various diseases. This compound has been shown to have anticancer and antiviral properties, which makes it a potential candidate for drug development. However, one of the limitations of using this compound is its toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzamide. One of the potential directions is the development of this compound as a therapeutic agent for various diseases such as cancer and viral infections. Moreover, further studies can be conducted to investigate the mechanism of action of this compound and its potential targets. Additionally, studies can be conducted to investigate the toxicity and safety of this compound in various experimental models.
Métodos De Síntesis
The synthesis of 2-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzamide involves the reaction of 2-hydroxy-6-methylquinoline-3-carbaldehyde with N-methylanthranilic acid in the presence of a chlorinating agent. This reaction leads to the formation of the desired compound, which can be purified using various methods such as recrystallization, column chromatography, and HPLC.
Aplicaciones Científicas De Investigación
2-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzamide has been extensively studied for its potential applications in various fields of scientific research. This compound has been investigated for its anticancer properties, and studies have shown that it can induce apoptosis in cancer cells by inhibiting specific enzymes and signaling pathways. Moreover, this compound has also been studied for its antiviral properties, and it has been found to inhibit the replication of certain viruses such as HIV-1 and HCV.
Propiedades
IUPAC Name |
2-chloro-N-methyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2/c1-12-7-8-17-13(9-12)10-14(18(23)21-17)11-22(2)19(24)15-5-3-4-6-16(15)20/h3-10H,11H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDVBXQILAHGPEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

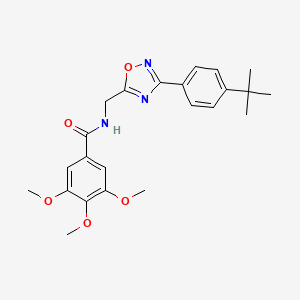
![(E)-N'-((1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methylene)-2,6-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7709548.png)
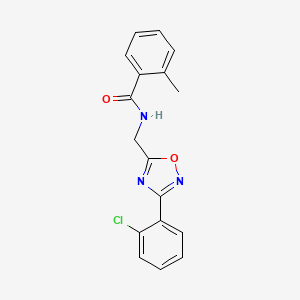

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3,4-dimethoxy-N-(4-methoxyphenyl)phenylsulfonamido)acetamide](/img/structure/B7709566.png)
![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide](/img/structure/B7709588.png)
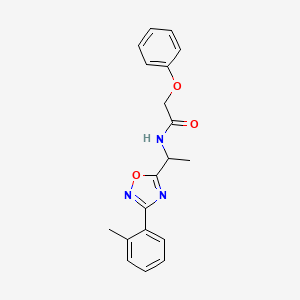
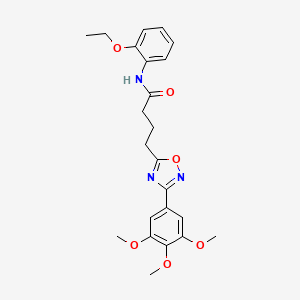

![5-((8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-5-oxopentanoic acid](/img/structure/B7709616.png)

